2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 103204-80-4
VCID: VC0008902
InChI: InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12)
SMILES: CC1CC2=C(O1)C=CC(=C2)C(=O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

CAS No.: 103204-80-4

VCID: VC0008902

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid - 103204-80-4

Description

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is an organic compound belonging to the benzofuran family, with a molecular formula of C10H10O3. Benzofurans are known for diverse biological activities and applications in medicinal chemistry and materials science. This particular compound features a benzofuran structure, characterized by a benzene ring fused with a furan ring system, and a carboxylic acid functional group, enhancing its reactivity and biological potential. 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities.

Benzofuran derivatives, including 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, have demonstrated biological activities through several mechanisms, including antitumor, antibacterial, and antioxidant effects . Studies suggest benzofuran compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation, and can inhibit the growth of human ovarian cancer cell lines. Additionally, they possess antibacterial properties against Gram-positive and Gram-negative bacteria, disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. The carboxylic acid group contributes to the compound's ability to scavenge free radicals, protecting cells from oxidative stress.

As a building block, 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is used to synthesize more complex benzofuran derivatives with potential biological activities. For example, it plays a crucial role in the synthesis of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, a pharmaceutical intermediate . Compared to similar compounds, 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid has a unique substitution pattern on the benzofuran ring, imparting distinct chemical and biological properties. Another similar compound, benzofuran-6-carboxylic acid, is used in high-performance liquid chromatography detection and as a potential inhibitor of transglutaminases .

CAS No. 103204-80-4
Product Name 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Standard InChI InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12)
Standard InChIKey NXNQXQFRCVUXIN-UHFFFAOYSA-N
SMILES CC1CC2=C(O1)C=CC(=C2)C(=O)O
Canonical SMILES CC1CC2=C(O1)C=CC(=C2)C(=O)O
PubChem Compound 647255
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator